molecular formula C31H35F3N8O3 B599115 N-[2-(Dimethylamino)ethyl]-N-methyl-4-[({4-[4-morpholin-4-yl-7-(2,2,2-trifluoroethyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl]phenyl}carbamoyl)amino]benzamide CAS No. 1202884-94-3

N-[2-(Dimethylamino)ethyl]-N-methyl-4-[({4-[4-morpholin-4-yl-7-(2,2,2-trifluoroethyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl]phenyl}carbamoyl)amino]benzamide

カタログ番号: B599115
CAS番号: 1202884-94-3
分子量: 624.7 g/mol
InChIキー: GMASZVAHNYVURN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CAY10626は、ホスホイノシチド3キナーゼアルファ(PI3Kα)とメカニスティックターゲットオブラパマイシン(mTOR)の両方に対する強力なデュアルインヒビターです。様々な癌モデルにおいて、腫瘍細胞増殖の抑制と腫瘍退縮の促進に顕著な効果を示しています .

準備方法

合成経路と反応条件

CAY10626は、複数段階の化学プロセスを経て合成されます最終生成物は、一連のカップリング反応と精製工程を経て得られます .

工業的生産方法

CAY10626の工業的生産は、ラボでの合成プロセスをスケールアップしたものです。これには、収率と純度を高くするために、温度、圧力、溶媒系などの反応条件を最適化することが含まれます。 この化合物は通常固体形で生産され、安定性を維持するために-20°Cで乾燥条件下で保管されます .

化学反応の分析

反応の種類

CAY10626は、次のような様々な化学反応を起こします。

一般的な試薬と条件

CAY10626を含む反応に使用される一般的な試薬には次のようなものがあります。

    酸化剤: 過酸化水素や過マンガン酸カリウムなど。

    還元剤: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなど。

    置換試薬: ハロゲンや求核剤など.

主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化は水酸化誘導体を生成する可能性があり、置換反応は芳香環に様々な官能基を導入する可能性があります .

科学研究への応用

CAY10626は、科学研究において幅広い応用範囲を持っています。

    化学: PI3Kα/mTORシグナル伝達経路を研究するためのツール化合物として使用されます。

    生物学: 細胞増殖、アポトーシス、オートファジーへの影響について調査されています。

    医学: 腫瘍増殖を抑制し、腫瘍退縮を促進する能力から、癌治療の潜在的な治療薬として研究されています。

    産業: PI3Kα/mTOR経路を標的とした新薬の開発に利用されています

科学的研究の応用

CAY10626 has a wide range of applications in scientific research:

    Chemistry: Used as a tool compound to study the PI3Kα/mTOR signaling pathway.

    Biology: Investigated for its effects on cell proliferation, apoptosis, and autophagy.

    Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to inhibit tumor growth and promote tumor regression.

    Industry: Utilized in the development of new drugs targeting the PI3Kα/mTOR pathway

作用機序

CAY10626は、PI3K/AKT/mTORシグナル伝達経路の重要な構成要素であるPI3KαとmTORの活性を阻害することで作用を発揮します。この経路は、細胞の増殖、増殖、生存の調節に不可欠です。 これらのキナーゼを阻害することで、CAY10626は下流の標的のリン酸化を抑制し、腫瘍細胞増殖の抑制とアポトーシスの増加につながります .

類似化合物との比較

類似化合物

独自性

CAY10626は、高い効力と特異性を持ち、PI3KαとmTORの両方をデュアルに阻害するという独自の特性を持っています。 このデュアル阻害は、PI3K/AKT/mTOR経路のより包括的な遮断を提供し、癌治療の有望な候補となっています .

特性

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-methyl-4-[[4-[4-morpholin-4-yl-7-(2,2,2-trifluoroethyl)pyrrolo[2,3-d]pyrimidin-2-yl]phenyl]carbamoylamino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H35F3N8O3/c1-39(2)14-15-40(3)29(43)22-6-10-24(11-7-22)36-30(44)35-23-8-4-21(5-9-23)26-37-27(41-16-18-45-19-17-41)25-12-13-42(28(25)38-26)20-31(32,33)34/h4-13H,14-20H2,1-3H3,(H2,35,36,44)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMASZVAHNYVURN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C)C(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C3=NC4=C(C=CN4CC(F)(F)F)C(=N3)N5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H35F3N8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10659629
Record name N-[2-(Dimethylamino)ethyl]-N-methyl-4-[({4-[4-(morpholin-4-yl)-7-(2,2,2-trifluoroethyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl]phenyl}carbamoyl)amino]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10659629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

624.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1202884-94-3
Record name N-[2-(Dimethylamino)ethyl]-N-methyl-4-[({4-[4-(morpholin-4-yl)-7-(2,2,2-trifluoroethyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl]phenyl}carbamoyl)amino]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10659629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is PI3K, and why is it a relevant target in cancer therapy?

A1: Phosphoinositide 3-kinase (PI3K) is a family of enzymes that play a crucial role in cellular processes, including growth, proliferation, survival, and metabolism. The PI3K pathway is frequently dysregulated in cancer due to mutations in PI3K itself (such as PIK3CA), loss of PTEN function (a negative regulator of the pathway), or activation of upstream receptor tyrosine kinases (RTKs) like HER2 [, , ]. This aberrant activation promotes tumor growth, survival, and resistance to conventional therapies, making PI3K an attractive therapeutic target.

Q2: How do PI3K inhibitors exert their anti-tumor effects?

A2: PI3K inhibitors primarily work by binding to the ATP-binding pocket of the PI3K enzyme, thereby preventing its catalytic activity []. This inhibition leads to a downstream blockade of the PI3K/AKT signaling pathway. By suppressing this pathway, these inhibitors can induce apoptosis (programmed cell death), inhibit cell proliferation, reduce tumor angiogenesis (formation of new blood vessels that supply tumors), and sensitize cancer cells to other treatments [, , ].

Q3: What are the key downstream effects of inhibiting PI3K in cancer cells?

A3: Inhibition of PI3K leads to a cascade of downstream effects, including:

  • Reduced AKT Activation: AKT is a central kinase in the PI3K pathway. Reduced AKT phosphorylation leads to decreased cell survival and proliferation [, ].
  • Inhibition of mTOR: mTOR is a downstream target of AKT, and its inhibition leads to reduced protein synthesis and cell cycle progression [].
  • FOXO Activation: FOXO transcription factors are negatively regulated by AKT. PI3K inhibition allows FOXO to translocate to the nucleus and induce the expression of genes involved in cell cycle arrest and apoptosis [].
  • Impact on Autophagy: Some studies show that PI3K inhibition can induce autophagy, a cellular process of self-degradation that can have both pro-survival and pro-death roles in cancer [].

Q4: Are there different classes of PI3K inhibitors, and do they target different PI3K isoforms?

A4: Yes, PI3K inhibitors can be broadly categorized into pan-PI3K inhibitors (inhibiting multiple PI3K isoforms) and isoform-selective inhibitors (targeting specific PI3K isoforms) [, , ]. The rationale for developing isoform-specific inhibitors stems from the observation that different PI3K isoforms might have distinct roles in both normal physiology and cancer development. Targeting specific isoforms could potentially lead to improved efficacy and reduced toxicity. For instance, PI3Kδ is predominantly expressed in hematopoietic cells, and its inhibition is particularly relevant in hematologic malignancies []. On the other hand, PI3Kα and PI3Kβ are ubiquitously expressed, and their roles in solid tumors are being actively investigated [].

Q5: How do precancerous cells influence the response of head and neck squamous cell carcinoma (HNSCC) cells to PI3K inhibitors?

A5: Research suggests that precancerous keratinocytes, present in the tumor microenvironment, can promote resistance to PI3K inhibitors in neighboring HNSCC cells. These precancerous cells release ligands that activate epidermal growth factor receptor (EGFR), which in turn diminishes the sensitivity of HNSCC cells to PI3K inhibition []. Combined inhibition of EGFR and PI3K has shown promise in preclinical models, suggesting a potential therapeutic strategy to overcome this resistance mechanism.

Q6: What is the evidence for the efficacy of PI3K inhibitors in preclinical models of cancer?

A6: Preclinical studies using cell lines and animal models have demonstrated the antitumor activity of PI3K inhibitors in various cancers, including breast cancer, lung cancer, colorectal cancer, leukemia, and head and neck cancers [, , , , , , ]. These studies have shown that PI3K inhibitors can inhibit tumor growth, induce apoptosis, and enhance the efficacy of conventional therapies like chemotherapy and radiotherapy.

Q7: Have PI3K inhibitors shown clinical benefit in cancer patients?

A8: Several PI3K inhibitors have been evaluated in clinical trials, and some have received regulatory approval for specific hematologic malignancies [, , , ]. While clinical responses have been observed, they are often modest and accompanied by significant toxicities. The development of resistance to PI3K inhibitors is also a significant challenge in the clinic.

Q8: What are the mechanisms of resistance to PI3K inhibitors?

A8: Resistance to PI3K inhibitors can arise through various mechanisms, including:

  • Activation of alternative signaling pathways: This can include upregulation of receptor tyrosine kinases (RTKs) like HER3 or activation of the MAPK pathway [, ].
  • Acquisition of secondary mutations in PI3K: These mutations can render the enzyme insensitive to the inhibitor [, ].
  • Loss of PTEN function: PTEN loss can lead to constitutive activation of the PI3K pathway, even in the presence of an inhibitor [, ].

Q9: Are there strategies to overcome resistance to PI3K inhibitors?

A9: Several approaches are being explored to overcome resistance to PI3K inhibitors, including:

  • Combination therapies: Combining PI3K inhibitors with other targeted therapies or conventional chemotherapies aims to block multiple signaling pathways and prevent the emergence of resistance [, , , ].
  • Developing next-generation PI3K inhibitors: These inhibitors are designed to target resistant PI3K mutants or have improved pharmacological properties [, , ].

Q10: What is the role of Pim kinases in resistance to PI3K inhibitors?

A11: Recent research suggests that Pim kinases, a family of serine/threonine kinases, can promote resistance to PI3K inhibitors in prostate cancer []. Pim kinases achieve this by activating the Nrf2 antioxidant pathway, which counteracts the reactive oxygen species (ROS)-mediated cell death induced by PI3K inhibitors. Combining PI3K inhibitors with Pim kinase inhibitors has shown synergistic effects in preclinical models, indicating a potential therapeutic strategy to overcome resistance.

Q11: What are the key challenges and future directions in the development of PI3K inhibitors for cancer therapy?

A11: Key challenges include:

  • Improving efficacy and durability of responses: Developing more potent and selective inhibitors, optimizing treatment schedules, and identifying rational combination therapies are crucial to achieve better clinical outcomes [, , ].
  • Managing toxicities: Minimizing on-target and off-target toxicities associated with PI3K inhibition is essential to improve patient safety [, ].
  • Overcoming resistance: Developing strategies to predict, prevent, and overcome resistance mechanisms is vital for the long-term success of PI3K-targeted therapies [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。